molecular formula C28H36N4O2 B2901195 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide CAS No. 942884-99-3

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide

Cat. No. B2901195
CAS RN: 942884-99-3
M. Wt: 460.622
InChI Key: KVIQJDDVMIYFQE-UHFFFAOYSA-N
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Description

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide is a useful research compound. Its molecular formula is C28H36N4O2 and its molecular weight is 460.622. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition

F3365-7136: has been identified as a potential urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various health issues such as kidney stones and peptic ulcers . The inhibition of this enzyme is crucial in the treatment and prevention of these conditions. The compound’s structure, containing a thiourea skeleton, is significant in pharmaceutical chemistry for the development of novel urease inhibitors .

Antimicrobial Activity

Benzimidazole derivatives, to which F3365-7136 belongs, are known for their broad spectrum of biological activities. They have been used to treat a variety of microbial infections due to their antimicrobial properties . The compound’s ability to mimic DNA bases allows it to interfere with microbial DNA synthesis, making it a candidate for developing new antimicrobial agents .

Catalytic Properties

The spectral and catalytic properties of benzimidazole compounds are well-documentedF3365-7136 could be used in catalysis, potentially improving the efficiency of chemical reactions . This application is particularly relevant in industrial processes where catalysts are essential for the production of various chemicals.

Optical Sensing

Due to its structural similarity to natural molecules, F3365-7136 could be utilized in optical sensors for bioimaging. Benzimidazoles can be used as optical sensors to detect the presence of specific molecules or ions, which is valuable in both medical diagnostics and environmental monitoring .

Photovoltaics

The compound’s potential in photovoltaic applications is another exciting area of research. Benzimidazoles have been explored for their use in solar cells due to their ability to absorb light and convert it into electrical energy . F3365-7136 could contribute to the development of more efficient and cost-effective solar panels.

Anticancer Research

Lastly, the anticancer and cytotoxic activities of benzimidazole derivatives make F3365-7136 a compound of interest in anticancer research . Its ability to bind to cancer cell DNA and disrupt cell division could lead to the development of new cancer therapies .

properties

IUPAC Name

2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2/c1-19(2)15-30(16-20(3)4)27(34)18-32-25-12-7-6-11-24(25)29-28(32)22-14-26(33)31(17-22)23-10-8-9-21(5)13-23/h6-13,19-20,22H,14-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIQJDDVMIYFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide

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